
Benzoic acid, o-hydroxy-, 3-(2,4,6-trimethylpiperidino)propyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, o-hydroxy-, 3-(2,4,6-trimethylpiperidino)propyl ester, hydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoic acid moiety, a hydroxy group, and a piperidino propyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, o-hydroxy-, 3-(2,4,6-trimethylpiperidino)propyl ester, hydrochloride typically involves the esterification of o-hydroxybenzoic acid with 3-(2,4,6-trimethylpiperidino)propanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The resulting ester is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process. Additionally, industrial production may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, o-hydroxy-, 3-(2,4,6-trimethylpiperidino)propyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzoic acid, o-hydroxy-, 3-(2,4,6-trimethylpiperidino)propyl ester, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, o-hydroxy-, 3-(2,4,6-trimethylpiperidino)propyl ester, hydrochloride involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidino propyl ester group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate specific biochemical pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Another hydroxybenzoic acid derivative with similar chemical properties.
p-Hydroxybenzoic Acid: Shares the hydroxybenzoic acid core structure.
Protocatechuic Acid: Contains additional hydroxyl groups on the aromatic ring.
Uniqueness
Benzoic acid, o-hydroxy-, 3-(2,4,6-trimethylpiperidino)propyl ester, hydrochloride is unique due to the presence of the piperidino propyl ester group, which imparts distinct chemical and biological properties
Properties
CAS No. |
67032-07-9 |
|---|---|
Molecular Formula |
C18H28ClNO3 |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
3-(2,4,6-trimethylpiperidin-1-ium-1-yl)propyl 2-hydroxybenzoate;chloride |
InChI |
InChI=1S/C18H27NO3.ClH/c1-13-11-14(2)19(15(3)12-13)9-6-10-22-18(21)16-7-4-5-8-17(16)20;/h4-5,7-8,13-15,20H,6,9-12H2,1-3H3;1H |
InChI Key |
CNBJWXXSAPJRFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC([NH+](C(C1)C)CCCOC(=O)C2=CC=CC=C2O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


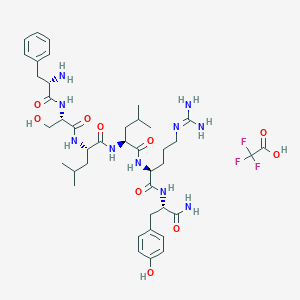
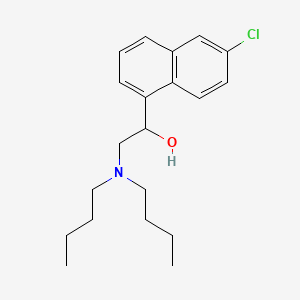
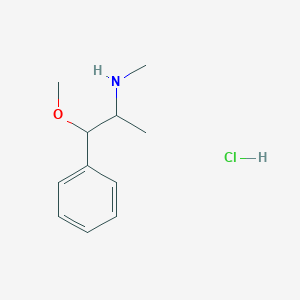
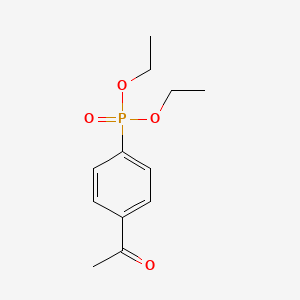
![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)

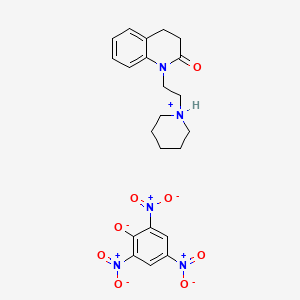
![4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13780062.png)
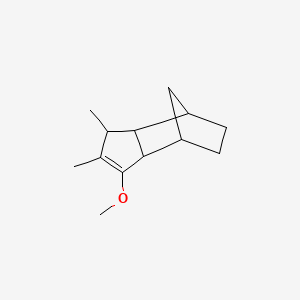
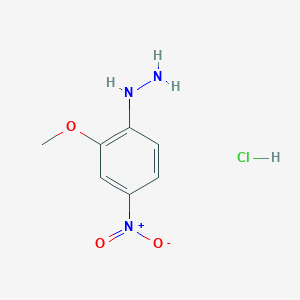
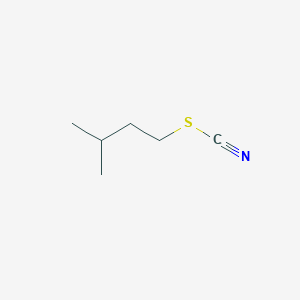
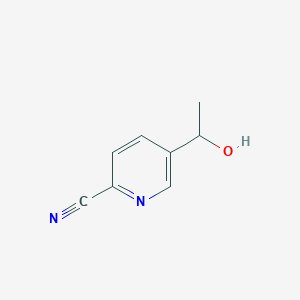
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)
![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)
